N-methylene glycine

CAS No.:

Cat. No.: VC14072635

Molecular Formula: C3H5NO2

Molecular Weight: 87.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H5NO2 |

|---|---|

| Molecular Weight | 87.08 g/mol |

| IUPAC Name | 2-(methylideneamino)acetic acid |

| Standard InChI | InChI=1S/C3H5NO2/c1-4-2-3(5)6/h1-2H2,(H,5,6) |

| Standard InChI Key | NKVHYKQGZIHDBJ-UHFFFAOYSA-N |

| Canonical SMILES | C=NCC(=O)O |

Introduction

-

Introduction to N-Methylene Glycine

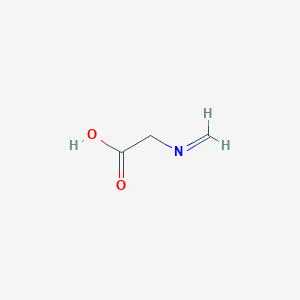

N-Methylene glycine (C₃H₅NO₂), also known as 2-(methylideneamino)acetic acid, is an imine derivative of glycine. It features a methylideneamino group (-N=CH₂) substituted at the α-carbon of glycine. This compound is a reactive intermediate in organic synthesis and environmental degradation pathways, particularly in the breakdown of herbicides like glyphosate . Its structure (Fig. 1) consists of a planar imine group conjugated with a carboxylic acid, rendering it both polar and unstable under ambient conditions. -

Synthesis and Formation Pathways

N-Methylene glycine is synthesized via:

-

Thermal Decomposition of Glyphosate: Glyphosate (N-phosphonomethyl glycine) undergoes elimination of P(OH)₃ at elevated temperatures (≥ 400 K), producing N-methylene glycine as a primary intermediate . Computational studies indicate a barrier height of 48.2 kcal/mol for this reaction (Table 1).

-

Mannich-Type Reactions: Reaction of glycine with formaldehyde and dialkyl phosphites in alcoholic solvents, catalyzed by tertiary bases like triethylamine, yields N-phosphonomethyl glycine intermediates, which can hydrolyze to N-methylene glycine .

Table 1: Key Kinetic Parameters for N-Methylene Glycine Formation

| Reaction Pathway | Activation Energy (kcal/mol) | Rate Constant (s⁻¹ at 500 K) |

|---|---|---|

| Glyphosate → N-Methylene Glycine | 48.2 | 1.63 × 10¹² exp(−48669/RT) |

| Hydrolysis to Glycine + Formaldehyde | 47.7 (TS1) | 2.1 × 10¹⁰ exp(−45000/RT) |

-

Thermal and Hydrolytic Decomposition

N-Methylene glycine is metastable and decomposes via:

-

Thermolysis: At high temperatures (> 600 K), decarboxylation occurs, yielding methanimine (CH₂NH) and CO₂ with a barrier of 48.2 kcal/mol .

-

Hydrolysis: In aqueous environments, it reacts with water to regenerate glycine and formaldehyde (Fig. 2). The rate-determining step involves proton transfer to the imine nitrogen (barrier: 47.7 kcal/mol) .

-

Environmental and Industrial Relevance

-

Herbicide Degradation: N-Methylene glycine is a transient species in glyphosate degradation, linking to the environmental persistence of its metabolite, aminomethylphosphonic acid (AMPA) .

-

Synthetic Intermediate: It serves as a precursor in the synthesis of N-phosphonomethyl glycine (glyphosate) and other agrochemicals .

-

Stability and Reactivity

The compound’s instability arises from its conjugated imine-carboxylate system, which facilitates rapid hydrolysis or decarboxylation. Spectroscopic studies (IR, NMR) reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume